L-citrulline
Overview
Description
Citrulline is an organic compound and a non-essential amino acid. It was first isolated from watermelon (Citrullus lanatus) in 1914 by Japanese researchers Yatarō Koga and Ryō Ōtake . The name “citrulline” is derived from “citrullus,” the Latin word for watermelon. Citrulline plays a key role in the urea cycle, which is the pathway by which mammals excrete ammonia by converting it into urea . It is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .
Mechanism of Action
Target of Action
Citrulline, an amino acid, primarily targets the urea cycle and nitric oxide (NO) synthesis in the body . It is synthesized from ornithine and carbamoyl phosphate in the urea cycle and from arginine as a by-product of the reaction catalyzed by the Nitric Oxide Synthase (NOS) family .
Mode of Action
Citrulline is converted to L-arginine by argininosuccinate synthase . L-arginine is responsible for citrulline’s therapeutic effects . Many of L-arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO .
Biochemical Pathways
Citrulline is involved in three main metabolic pathways: Arginine biosynthesis, the Arginine-Citrulline-Nitric Oxide cycle, and the urea cycle . In the urea cycle, it plays a crucial role in detoxifying ammonia by converting it into urea . In the Arginine-Citrulline-Nitric Oxide cycle, it contributes to the production of nitric oxide, a potent vasodilator .
Pharmacokinetics
It’s also known that diet is a poor source of Citrulline, and endogenous synthesis is its main source in the body .
Result of Action
Citrulline has several molecular and cellular effects. It promotes energy levels, stimulates the immune system, and helps detoxify ammonia, a cell toxin . It’s also been found to enhance the viability of certain cells, and substantially enhance the proliferation, migration, invasion, glycolysis, and Epithelial-Mesenchymal Transition (EMT) processes of these cells .
Action Environment
Environmental factors such as diet can influence the action of Citrulline. For instance, watermelon is the principal dietary source of Citrulline . The concentration of Citrulline in watermelon depends on the type of cultivar and usually ranges between 0.7 and 3.6 g/kg of fresh weight . Therefore, the consumption of watermelon could potentially influence the action, efficacy, and stability of Citrulline in the body .
Biochemical Analysis
Biochemical Properties
Citrulline is a key intermediate in the urea cycle, which is the primary pathway for the detoxification of ammonia in mammals. It is synthesized from ornithine and carbamoyl phosphate by the enzyme ornithine transcarbamylase. Citrulline is also produced as a byproduct of the enzymatic production of nitric oxide from arginine, catalyzed by nitric oxide synthase . In addition, citrulline interacts with enzymes such as argininosuccinate synthase and argininosuccinate lyase, which convert it into arginine .
Cellular Effects
Citrulline has several effects on cellular processes. It enhances nitric oxide production, which leads to vasodilation and improved blood flow. This is particularly beneficial for cardiovascular health and athletic performance . Citrulline also influences cell signaling pathways, gene expression, and cellular metabolism by increasing the availability of arginine, which is a precursor for nitric oxide . Furthermore, citrulline has been shown to reduce muscle fatigue and improve exercise performance by enhancing blood flow to working muscles .
Molecular Mechanism
At the molecular level, citrulline exerts its effects primarily through its conversion to arginine, which is then used to produce nitric oxide. Nitric oxide is a signaling molecule that plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response . Citrulline also interacts with nitric oxide synthase, enhancing its activity and leading to increased nitric oxide production . Additionally, citrulline can modulate gene expression by influencing the availability of arginine and nitric oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of citrulline can vary over time. Citrulline is relatively stable and does not degrade quickly, making it suitable for long-term studies . In vitro and in vivo studies have shown that citrulline supplementation can lead to sustained increases in nitric oxide production and improved vascular function over time . Long-term effects of citrulline on cellular function include enhanced mitochondrial function and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of citrulline vary with different dosages in animal models. Low to moderate doses of citrulline have been shown to improve cardiovascular function, enhance exercise performance, and reduce muscle fatigue . High doses of citrulline can lead to adverse effects such as gastrointestinal discomfort and potential toxicity . It is important to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
Citrulline is involved in several metabolic pathways, including the urea cycle, nitric oxide synthesis, and arginine biosynthesis . In the urea cycle, citrulline is converted to argininosuccinate by argininosuccinate synthase, which is then converted to arginine by argininosuccinate lyase . Citrulline also plays a role in the recycling of ammonia and the regulation of nitric oxide levels . These pathways are essential for maintaining nitrogen balance and supporting various physiological functions.
Transport and Distribution
Citrulline is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily transported by the large neutral amino acid transporter 1 (LAT1) in the blood-brain barrier and other tissues . Citrulline can also be taken up by cells through system b0,+ transporters . Once inside the cells, citrulline is distributed to various compartments, including the cytoplasm and mitochondria, where it exerts its effects .
Subcellular Localization
Citrulline is localized in various subcellular compartments, including the cytoplasm and mitochondria . In the cytoplasm, citrulline is involved in the urea cycle and nitric oxide synthesis . In the mitochondria, citrulline plays a role in regulating mitochondrial function and reducing oxidative stress . The subcellular localization of citrulline is essential for its activity and function, as it allows for the precise regulation of metabolic processes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine monohydrochloride with copper salt under alkaline conditions to protect the alpha-amino group, followed by formylation of the delta-amino group with carbamide. The copper ion is then removed via the combination with sulfides or organic acids to release citrulline in satisfactory yield .
Industrial Production Methods: Industrial production of citrulline often involves the hydrolysis of L-arginine under alkaline conditions. this method can produce several by-products, such as ornithine and urea, leading to a reduction in the purity of the product . Another method involves microbial fermentation, where specific bacterial strains are cultivated to produce citrulline .
Chemical Reactions Analysis
Types of Reactions: Citrulline undergoes various biochemical reactions, including hydrolysis and enzymatic reactions. One significant reaction is the conversion of arginine to citrulline, catalyzed by nitric oxide synthase, which also produces nitric oxide .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and enzymes to break down arginine into citrulline and nitric oxide.
Formylation: Utilizes carbamide for the formylation of the delta-amino group in the synthesis process.
Major Products:
From Arginine: Citrulline and nitric oxide.
From Ornithine: Citrulline and carbamoyl phosphate.
Scientific Research Applications
Citrulline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other amino acids and compounds.
Biology: Plays a crucial role in the urea cycle and nitric oxide production.
Medicine: Used therapeutically in conditions like mitochondrial diseases, cardiovascular diseases, diabetes, erectile dysfunction, and cancer
Comparison with Similar Compounds
Uniqueness of Citrulline: Citrulline has higher bioavailability compared to arginine, making it more effective in increasing arginine levels in the body . This makes citrulline a preferred supplement for enhancing nitric oxide production and improving athletic performance .
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKLRLOHDJJDR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883373 | |
Record name | Citrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citrulline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
212 mg/mL | |
Record name | Citrulline | |
Source | DrugBank | |
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Record name | Citrulline | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
L-citrulline is converted to L-arginine by argininosuccinate synthase. L-arginine is in turn responsible for citrulline's therapeutic affects. Many of L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3',5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. _In vitro_ studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, _in vivo_ studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, L-arginine could enhance endothelial-dependent vasodilation and NO production. | |
Record name | Citrulline | |
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CAS No. |
372-75-8 | |
Record name | Citrulline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Citrulline | |
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Record name | Citrulline | |
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Record name | L-Ornithine, N5-(aminocarbonyl)- | |
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Record name | Citrulline | |
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Record name | Citrulline | |
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Record name | CITRULLINE | |
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Record name | Citrulline | |
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Melting Point |
235.5 °C | |
Record name | Citrulline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00155 | |
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Record name | Citrulline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of citrulline in the human body?
A1: The gut, particularly the enterocytes of the small intestine, is the main source of citrulline production in humans. []
Q2: How does citrulline contribute to arginine synthesis?
A2: Citrulline, synthesized in the gut, is transported to the kidneys where it is converted to arginine. This intestinal-renal axis is crucial for maintaining arginine levels. [] This process is particularly important in neonates, where despite the presence of arginine-synthesizing enzymes in the gut, the lack of colocalization with citrulline-producing enzymes necessitates the release of citrulline from the gut for renal arginine production. []
Q3: Can dietary ornithine replace arginine in the diet?
A3: While both ornithine and citrulline are considered arginine-sparing, dietary citrulline is more effective than ornithine in counteracting dietary arginine deficiency. This is because citrulline, released by the intestines, effectively supports arginine production in other organs, unlike ornithine. []
Q4: Does the timing of food intake affect citrulline levels?
A4: Yes, serum citrulline levels demonstrate fluctuations in relation to food intake and exhibit circadian variation. In mice, fasted morning levels were significantly higher compared to fasted evening levels, while no diurnal variation was observed in fed mice. [] This highlights the importance of standardized sample collection in research.
Q5: What happens to circulating arginine and citrulline levels after watermelon intake?
A5: Watermelon, a rich source of both L-citrulline and arginine, leads to a peak in their concentrations about an hour after ingestion. This peak coincides with an observed (though not statistically significant in the small pilot study) increase in Flow Mediated Dilation (FMD), a measure of endothelial function. []
Q6: How does citrulline impact vascular smooth muscle cells?
A6: this compound has been shown to decrease vascular smooth muscle cell proliferation. This effect is mediated by the activation of the atrial natriuretic peptide (ANP) receptor, leading to increased intracellular cyclic GMP levels, which in turn inhibits DNA synthesis and cell proliferation. []
Q7: Can citrulline be beneficial in managing hypertension?
A7: this compound supplementation has demonstrated a significant reduction in blood pressure and myocardial infarct size in a rat model of chronic intermittent hypoxia, a condition mimicking sleep apnea. The protective effect was linked to the reduction of oxidative stress in both the aorta and myocardium. []
Q8: How does citrulline affect lung health?
A8: Research suggests that this compound may be protective against acute lung injury. In a mouse model, citrulline pre-treatment reduced lung injury by inhibiting ROS/NLRP3 inflammasome-dependent pyroptosis and apoptosis through the Nrf2 signaling pathway. [] Furthermore, this compound supplementation in a neonatal rat model of hyperoxia-induced lung damage, which mimics bronchopulmonary dysplasia (BPD), led to improved alveolar growth and matrix control, potentially by increasing serum arginine levels and promoting NO synthesis. []
Q9: Can citrulline be used to assess intestinal function?
A9: Yes, citrulline is considered a potential biomarker for assessing intestinal function, especially in conditions like short bowel syndrome (SBS). Studies have shown a positive correlation between serum citrulline levels and intestinal absorptive area and capacity in SBS patients. [, ]
Q10: What is the significance of citrulline levels in intestinal transplant recipients?
A10: Citrulline levels are a valuable tool for monitoring intestinal transplant recipients. A significant drop in citrulline levels, particularly below 13 micromoles/L after three months post-transplant, can be indicative of complications like acute cellular rejection or infection. This is due to its association with enterocyte function and mass. []
Q11: Does citrulline influence T-cell function?
A11: Citrulline can help preserve T-cell proliferation and prevent the loss of the CD3 ζ chain, crucial for T-cell activation, under conditions of low arginine. This suggests that citrulline can potentially counteract the T-cell dysfunction caused by arginine depletion, making it a potential therapeutic target in diseases characterized by such dysfunction. []
Q12: How do L-arginine and this compound supplementation compare in their effects on the immune system in young individuals?
A12: L-arginine and this compound supplementation differentially modulate the immune system in young rats. While L-arginine enhanced Th1 immune response, both L-arginine and this compound modulated regulatory T-cell function, although through distinct pathways, ultimately impacting immune homeostasis. []
Q13: How is citrulline used as a biomarker in radiation exposure studies?
A13: Plasma citrulline levels have been investigated as a potential biomarker for gastrointestinal acute radiation syndrome (GI-ARS) in a murine model. Higher plasma citrulline levels correlated with lower radiation doses and increased crypt survival, indicating its potential as a non-invasive marker for assessing GI-ARS severity. []
Q14: How is citrulline detected and analyzed in biological samples?
A14: Several analytical techniques are employed for the detection and quantification of citrulline in biological samples. These include:
- High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying citrulline in various biological matrices, often coupled with fluorescence detection. [, , , ]
- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and specific method allows for accurate measurement of citrulline levels in complex biological samples. []
Q15: How is citrulline used in research on rheumatoid arthritis?
A15: Citrullination, the conversion of arginine to citrulline, is implicated in the pathogenesis of rheumatoid arthritis (RA). Research focuses on:* Anti-citrullinated protein/peptide antibodies (ACPAs): These antibodies are highly specific for RA and are detected using various methods, including ELISA and peptide microarrays. [, ] Research aims to identify specific citrullinated peptide epitopes that could improve RA diagnosis and prognosis. [, , ]* Citrulline-specific T cells: These T cells are believed to play a role in RA development, and their presence can be detected using HLA class II tetramer technology. [] Further research explores their phenotype, functional responses, and potential as targets for antigen-specific immunotherapy. []
Q16: How is mass spectrometry used to study citrullinated proteins?
A16: Tandem mass spectrometry plays a crucial role in characterizing citrullinated proteins. It helps identify the site of citrullination by detecting the loss of isocyanic acid from citrulline residues during fragmentation. Additionally, it reveals a preferential cleavage site next to citrulline residues, termed the "citrulline effect", further aiding in identifying modification sites. []
Q17: How does the structure of citrulline relate to its biological activity?
A17: Specific structural features of citrulline are crucial for its biological activity:
- Free amino acid: Citrulline's role as a precursor for arginine and subsequent NO synthesis is contingent upon its availability as a free amino acid, not incorporated into proteins. []
- Side chain modification: The conversion of arginine's positively charged guanidino group to the neutral ureido group in citrulline significantly impacts its interactions with enzymes and receptors, influencing downstream signaling pathways. []
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